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Compound of Interest

Compound Name:
(S)-tert-Butyl azepan-4-

ylcarbamate

CAS No.: 1017575-47-1

Cat. No.: B2774928

Get Quote

Executive Summary & Strategic Analysis
The chiral 4-aminoazepane scaffold is a privileged pharmacophore, most notably serving as

the central core of the potent Protein Kinase C (PKC) inhibitor (-)-Balanol. Unlike their 5- and 6-

membered counterparts (pyrrolidines and piperidines), 7-membered azepanes suffer from

significant entropic and enthalpic barriers during ring formation. Furthermore, the specific

placement of the amino group at the C4 position introduces unique stereochemical challenges

compared to the more accessible C3 isomers.

This guide compares the three dominant synthetic strategies:

Ring-Closing Metathesis (RCM): The modern "Gold Standard" for stereochemical precision.

Chiral Pool Cyclization: The scalable, cost-effective route utilizing amino acid backbones.

Regioselective Ring Expansion (Schmidt/Beckmann): A classical approach often limited by

regiochemical ambiguity.
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Decision Matrix: Route Selection
Feature Route A: RCM

Route B: Chiral Pool

(Disp.)

Route C: Ring

Expansion

Stereocontrol
Excellent (inherited

from precursor)

Excellent (inherited

from amino acid)

Poor to Moderate

(substrate dependent)

Step Count Moderate (6-8 steps) High (8-12 steps) Low (2-4 steps)

Scalability
Moderate (High

dilution required)

High (Standard

concentrations)

High (Exothermic

hazards)

Cost High (Ru-catalysts)
Low (Commodity

reagents)
Low

Key Risk
Catalyst removal /

Isomerization

Protecting group

orthogonality

Regioselectivity

(Migration ratios)

Strategic Visualizations
Diagram 1: Retrosynthetic Analysis of 4-Aminoazepane
This diagram illustrates the logical disconnection for the three primary routes.
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Caption: Retrosynthetic logic flow showing the divergence from the target scaffold to key

precursors.

Deep Dive: Synthetic Routes
Route A: Ring-Closing Metathesis (RCM)
Best For: Drug discovery, analog generation, and high-purity requirements.

The RCM approach, popularized in the synthesis of Balanol, relies on constructing a linear

diene containing the chiral center (often derived from D-Serine or Garner's aldehyde) and

cyclizing it using a Ruthenium carbene complex.

Mechanism: The reaction proceeds via a metallacyclobutane intermediate. The key to

success is the pre-organization of the linear precursor (often using a sulfonamide or

carbamate protecting group) to favor the cis-conformation required for cyclization (Rotamer

effect).

Critical Insight: While Grubbs I catalysts often fail due to the formation of stable chelates with

the nitrogen, Grubbs II or Hoveyda-Grubbs II catalysts are essential for efficient 7-membered

ring formation.

Experimental Protocol: RCM of Diene Precursor
Adapted from synthesis of (-)-Balanol core (See Ref 1, 4).

Preparation: Dissolve the chiral diene (1.0 equiv) in anhydrous Dichloromethane (DCM).

Note:High Dilution is Critical. Concentration should be

0.005 M to prevent intermolecular polymerization (ADMET).

Degassing: Sparge the solution with Argon for 30 minutes. Oxygen poisons the Ruthenium

catalyst.

Catalysis: Add Grubbs 2nd Generation Catalyst (5-10 mol%) as a solid in one portion.

Reaction: Reflux (40°C) for 12–24 hours under Argon balloon. Monitor by TLC for

disappearance of the diene.
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Quenching/Workup:

Add DMSO (50 equiv relative to catalyst) and stir for 12 hours to sequester the

Ruthenium.

Alternatively, use commercially available scavenger silica (e.g., SiliaMetS®).

Purification: Concentrate and purify via flash chromatography.

Expected Yield: 85–92%.

Route B: Chiral Pool / Intramolecular Displacement
Best For: Large-scale synthesis where catalyst cost is prohibitive.

This route typically starts with D-Aspartic acid or D-Serine. The strategy involves extending the

carbon chain to the required 7-carbon length and then cyclizing via an intramolecular

reaction or amide coupling followed by reduction.

Mechanism: Standard nucleophilic substitution.

Challenge: The formation of 7-membered rings is kinetically slow. Cyclization often requires

"Gem-disubstituent effect" or rigid protecting groups to bring the reactive ends together.

Route C: Regioselective Ring Expansion (Schmidt
Reaction)
Best For: Simple, non-chiral analogs or when racemic mixtures are acceptable.

This classical route treats a 4-substituted cyclohexanone with hydrazoic acid (

) or TMS-Azide.

The Flaw: The migration of the carbon atom during the rearrangement is dictated by

electronic and steric factors. For 4-substituted cyclohexanones, the migration of the

methylene group vs. the methine group is often competitive, leading to a mixture of 4-

substituted and 5-substituted azepanes.
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Modern Modification: Using TMS-Azide and

offers milder conditions than the traditional

explosion hazard, but does not fully solve the regioselectivity issue for this specific
substitution pattern.

Comparative Data Analysis
The following data aggregates performance metrics from key total syntheses of Balanol and

analog studies.

Metric
RCM Route
(Grubbs II)

Chiral Pool
(Aspartic Acid)

Schmidt Expansion

Precursor Chirality 100% (from D-Serine) 100% (from D-Asp) 0% (Racemic ketone)

Cyclization Yield 85 - 92% 60 - 75%
70 - 85% (Mixed

isomers)

Regio-purity >99:1 >99:1 ~60:40 (Typical)

Catalyst Cost $ (Ruthenium)
$ (Standard

Reagents)
$ (Lewis Acids)

Reaction Time 12 - 24 h 24 - 48 h 2 - 6 h

Safety Profile Good (Closed system) Good Poor (Azide hazards)

Workflow Visualization: The RCM Pathway
This diagram details the specific workflow for the most reliable route (Route A), highlighting the

critical control points.
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Caption: Step-by-step workflow for the RCM synthesis of the 4-aminoazepane core from

Garner's Aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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to-chiral-4-aminoazepanes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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